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Pimasertib Monotherapy Profile

The foundational data for pimasertib comes from a first-in-human, dose-escalation Phase I trial that tested

four different dosing schedules [1] [2] [3].

Aspect Details

Trial Registration NCT00982865 [1] [2]

Dosing Schedules Once daily (5 days on/2 days off); Once daily (15 days on/6 days off);

Continuous once daily; Continuous twice daily [1] [3]

Recommended Phase II Dose
(RP2D)

60 mg twice daily (continuous schedule) [1] [2] [3]

Common Adverse Events
(Class-related)

Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral

edema [1] [3]

Key Dose-Limiting Toxicities
(DLTs)

Skin rash/acneiform dermatitis, serous retinal detachment, and other

ocular events (mainly at doses ≥120 mg/day) [1] [3]
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Aspect Details

Pharmacokinetics Median time to maximum concentration (T~max~): 1.5 hours;
Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3]

Pharmacodynamics Decreased ERK phosphorylation within 2 hours of administration;
effect was sustained longer with twice-daily dosing [1] [3]

Combination Therapy Trials and Results

Pimasertib has been combined with various agents targeting complementary pathways. The table below

outlines the design and key outcomes of these combination Phase I trials.

Combination Drug
(Target)

Key Findings
Recommended
Phase 2 Dose
(RP2D)

Temsirolimus (mTOR
inhibitor) [4]

MTD: 45 mg/day Pimasertib + 25 mg/week
Temsirolimus. Overlapping toxicities; RP2D not
defined. Most frequent AEs: stomatitis,
thrombocytopenia [4].

Not defined

Voxtalisib (Pan-PI3K &
mTORC1/mTORC2

inhibitor) [5]

MTD: Pimasertib 90 mg + Voxtalisib 70 mg daily.
RP2D: Pimasertib 60 mg + Voxtalisib 70 mg due

to poor long-term tolerability. Most frequent AEs:
diarrhea (75%), fatigue (57%), nausea (50%) [5].

Pimasertib 60 mg +
Voxtalisib 70 mg

(once daily)

SAR405838 (HDM2
antagonist) [6]

MTD: SAR405838 200 mg QD + Pimasertib 45
mg BID. Most common DLT: thrombocytopenia. 1

partial response; 63% achieved stable disease
[6].

SAR405838 200 mg
QD + Pimasertib 45

mg BID

Tovorafenib (Pan-RAF
inhibitor) [7]

Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is
ongoing. Preclinical data suggests synergistic
anti-tumor activity [7].

Under investigation
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MAPK Signaling Pathway and Experimental Rationale

The rationale for combining pimasertib with other agents stems from the frequent dysregulation of the

MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates

the key pathways and sites of drug action.
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This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where

pimasertib and its combination partners exert their inhibitory effects [4] [5] [6].
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Experimental Protocol Overview

The Phase I trials for pimasertib generally followed standardized early clinical trial methodologies.

Study Design: The monotherapy and combination trials typically used a modified 3 + 3 dose-
escalation design [4] [5] [1]. In this design, cohorts of 3-6 patients receive increasing doses of the
drug(s) to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).

Patient Population: The studies enrolled adults (≥18 years) with advanced, refractory solid
tumors for which no effective standard therapy was available [4] [1]. Some combination trials

required specific genetic alterations, such as RAS/RAF mutations and wild-type TP53 for the HDM2
antagonist combination [5] [6].

Key Assessments:
DLT Evaluation: Toxicities were graded according to NCI-CTCAE criteria (v4.0) and were

typically evaluated during the first treatment cycle (21 days) [4] [1].
Pharmacokinetics (PK): Blood samples were collected to analyze drug concentration over

time, determining parameters like C~max~ (peak concentration) and AUC (area under the
curve) [4] [1].

Pharmacodynamics (PD): For pimasertib, a key PD marker was the reduction in
phosphorylated ERK (pERK) levels, demonstrating target engagement in the MAPK pathway

[5] [1].
Efficacy: Tumor response was assessed via RECIST 1.1 guidelines with radiographic imaging

[5] [6].

Conclusion for Research and Development

The Phase I data for pimasertib established its manageable safety profile and defined a recommended Phase

II dose of 60 mg twice daily. A key challenge identified in clinical development has been the overlapping

toxicities and poor long-term tolerability when combined with other targeted agents like PI3K/mTOR

inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with

the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic

activity in tumors with MAPK pathway alterations [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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